molecular formula C6H4BrN3 B1268331 1-Azido-3-bromobenzene CAS No. 2101-89-5

1-Azido-3-bromobenzene

Cat. No.: B1268331
CAS No.: 2101-89-5
M. Wt: 198.02 g/mol
InChI Key: KLKGUBBTVRHUGD-UHFFFAOYSA-N
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Description

1-Azido-3-bromobenzene is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Chemical Compounds

  • Triazole Derivatives Synthesis : 1-Azido-3-bromobenzene has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, potentially serving as inhibitors against acidic corrosion of steels. This synthesis involves the conversion of azidomethyl-bromobenzene and dipropargyl uracil or thymine through click chemistry (Negrón-Silva et al., 2013).

Advanced Organic Synthesis Techniques

  • Cyclodextrin Analogue Synthesis : this compound derivatives have been used in the synthesis of linear and cyclic oligomers, showcasing its utility in click oligomerization. This process involves enzymatic dihydroxylation and regio- and stereoselective installation of azide and alkyne functionalities (Daher & Seoane, 2022).

Photoreaction and Crystallography Studies

  • Crystalline-State Photoreaction : this compound has been a subject of study in crystalline-state photoreaction. The research involved X-ray crystallography and spectroscopic techniques to observe the formation of heterocycles, providing insights into the mechanisms of photoreactions in crystalline states (Takayama et al., 2003).

Application in Medicinal Chemistry

  • Synthesis of Antitumor Agents : this compound derivatives have been used in the synthesis of complex molecules like pancratistatin, a compound with potential antitumor properties. This involves multiple steps of functional group manipulations and coupling reactions (Hudlický et al., 1996).

Development of Novel Organic Compounds

  • Fused Aromatic Indole-Heterocycles Synthesis : The compound plays a role in the synthesis of fused indole-heterocycles, achieved through Pd-catalyzed cross-coupling reactions and thermally induced nitrene insertion. These compounds have versatile applications in organic chemistry (Pudlo et al., 2007).

Environmental and Material Sciences

  • Adsorption Properties for Environmental Applications : A study involving the synthesis of a novel chelating fiber containing an azido group, derived from bromobenzene, showcases its potential in treating heavy metal wastewater due to its excellent adsorption ability for Hg(II) and Pb(II) ions (Zhang et al., 2017).

Safety and Hazards

1-Azido-3-bromobenzene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It also causes damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

Relevant Papers

  • "Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization"
  • "Azides in the Synthesis of Various Heterocycles"

Biochemical Analysis

Biochemical Properties

1-Azido-3-bromobenzene plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules through its azide group, which can participate in cycloaddition reactions. For instance, this compound can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction commonly used in bioconjugation and labeling of biomolecules . This interaction is highly specific and efficient, making this compound a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules via its azide group. This can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other DNA-binding proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects can occur at high doses, including cytotoxicity, organ damage, and systemic toxicity. These threshold effects are important considerations in the design of experiments and the interpretation of results.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can interact with other biomolecules . The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments . For example, this compound may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, or it may accumulate in the cytoplasm, where it can affect cytosolic enzymes and signaling pathways.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms can direct this compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The activity and function of this compound can be affected by its localization, as different cellular compartments provide distinct microenvironments and interaction partners.

Properties

IUPAC Name

1-azido-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKGUBBTVRHUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340016
Record name 1-azido-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101-89-5
Record name 1-Azido-3-bromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-azido-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-3-bromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 1-azido-3-bromobenzene resulted in unsatisfactory yields (18%) when used in the Suzuki coupling reaction. What could be the reason for this low yield compared to the other aryl halides?

A1: The low yield of the Suzuki coupling reaction with this compound [] could be attributed to the azide group's reactivity. Azides are known to participate in various side reactions under the palladium-catalyzed conditions used in Suzuki coupling. These side reactions could consume the starting material or lead to the formation of undesired byproducts, thus explaining the low yield of the desired 5-(3′-azidophenyl)-2,4-di-t-butoxypyrimidine. Further optimization of reaction conditions, such as using different palladium catalysts or ligands, might improve the yield.

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